3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C17H19N3O5S and a molecular weight of 377.422 g/mol . This compound is notable for its unique structure, which includes a benzamide core substituted with methoxy groups and a thienylmethylene hydrazino moiety.
Preparation Methods
The synthesis of 3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-thienylmethylene)hydrazine to form the desired benzamide derivative . Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide can be compared with similar compounds such as:
- 3,4,5-Trimethoxybenzoic acid methyl ester
- 2-(2-Methoxy Ethoxy)-Benzene Sulfonamide
- 3,4,5-Trimethoxybenzoic acid methyl ester
- Methyl 3,4,5-Trimethoxybenzoate
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the thienylmethylene hydrazino moiety in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C17H19N3O5S/c1-23-13-7-11(8-14(24-2)16(13)25-3)17(22)18-10-15(21)20-19-9-12-5-4-6-26-12/h4-9H,10H2,1-3H3,(H,18,22)(H,20,21)/b19-9+ |
InChI Key |
TYWJFUBQVZBWDO-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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